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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and

lattice parameters of stibnite (Sb₂S₃), a sulfide mineral of significant interest for its

semiconducting and thermoelectric properties. This document details the crystallographic data,

experimental protocols for its determination, and a visual representation of its atomic

arrangement, serving as a vital resource for professionals in materials science and drug

development.

Crystal Structure and Properties of Stibnite
Stibnite, or antimony trisulfide, crystallizes in the orthorhombic crystal system, a testament to

its anisotropic physical properties.[1][2][3] It belongs to the Pnma space group (No. 62), which

dictates the symmetry operations that define its atomic arrangement.[1][2][4] The structure is

characterized by covalently bonded (Sb₄S₆)n chains that extend parallel to the c-axis. These

chains are linked by weaker intermolecular forces, resulting in a layered structure.[4]

The coordination environment of the antimony (Sb) and sulfur (S) atoms is a key feature of the

stibnite structure. There are two distinct antimony sites. In one, Sb is coordinated to five sulfur

atoms, forming a square pyramid. In the other, it is coordinated to three sulfur atoms in a

trigonal pyramidal geometry. This complex coordination contributes to the material's unique

electronic and physical properties.[5]
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Quantitative Crystallographic Data
The precise dimensions of the stibnite unit cell and the positions of its constituent atoms have

been determined through numerous crystallographic studies. The following tables summarize

the key quantitative data, providing a comparative overview of the reported lattice parameters

and atomic coordinates.

Table 1: Lattice Parameters of Stibnite (Sb₂S₃)
Crystal
Syste
m

Space
Group

a (Å) b (Å) c (Å) α (°) β (°) γ (°)
Refere
nce

Orthorh

ombic
Pnma 11.3107 3.8363 11.2285 90 90 90 [1]

Orthorh

ombic
Pnma 11.31 3.84 11.23 90 90 90 [6]

Orthorh

ombic
Pnma 11.229 11.31 3.893 90 90 90 [7]

Orthorh

ombic
Pnma

11.233(

2)

11.315(

2)

3.838(1

)
90 90 90 [8]

Orthorh

ombic
Pnma

11.314(

2)

3.837(2

)

11.234(

3)
90 90 90 [9]

Table 2: Atomic Coordinates of Stibnite (Sb₂S₃)
The fractional atomic coordinates define the positions of the antimony and sulfur atoms within

the unit cell. The Wyckoff positions for the Pnma space group are occupied as follows:
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Atom
Wyckoff
Position

x y z Reference

Sb1 4c 0.0344 0.25 0.827 [4]

Sb2 4c 0.1426 0.25 0.465 [4]

S1 4c 0.124 0.25 0.621 [4]

S2 4c 0.951 0.25 0.048 [4]

S3 4c 0.699 0.25 0.811 [4]

Note: The exact atomic coordinates can vary slightly between different refinements.

Experimental Determination of Crystal Structure
The crystallographic data presented above are primarily obtained through X-ray diffraction

(XRD) techniques. Both single-crystal and powder XRD are employed to elucidate the atomic

structure of stibnite.

Single-Crystal X-ray Diffraction
Single-crystal XRD provides the most accurate determination of crystal structure and atomic

positions.

Methodology:

Crystal Selection and Mounting: A small, high-quality single crystal of stibnite (typically with

dimensions in the micrometer range) is carefully selected under a microscope. The crystal is

then mounted on a goniometer head using a suitable adhesive or a cryo-loop.

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A

monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal.

The crystal is rotated, and the diffraction pattern is recorded on a detector (e.g., a CCD or

CMOS detector). A full sphere of diffraction data is collected by rotating the crystal through

various angles.
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Data Processing: The raw diffraction images are processed to determine the intensities and

positions of the Bragg reflections. This includes corrections for Lorentz and polarization

factors, as well as absorption.

Structure Solution and Refinement: The processed data is used to solve the crystal structure,

often using direct methods or Patterson synthesis. The initial structural model is then refined

using least-squares methods to obtain the final atomic coordinates, and thermal parameters.

Powder X-ray Diffraction
Powder XRD is a powerful technique for phase identification and for refining lattice parameters

of crystalline materials like stibnite.

Methodology:

Sample Preparation: A stibnite sample is finely ground to a homogeneous powder (typically

with a particle size of <10 µm) to ensure a random orientation of the crystallites. The powder

is then packed into a sample holder.

Data Collection: The sample is placed in a powder diffractometer. The instrument is typically

operated in a Bragg-Brentano geometry with a monochromatic X-ray source (e.g., Cu Kα

radiation, λ = 1.5406 Å). The detector scans through a range of 2θ angles, recording the

intensity of the diffracted X-rays at each angle.

Data Analysis and Rietveld Refinement: The resulting diffraction pattern, a plot of intensity

versus 2θ, is analyzed to identify the crystalline phases present by comparing the peak

positions and intensities to a database such as the Powder Diffraction File (PDF). For

detailed structural information, Rietveld refinement is performed. This method involves fitting

a calculated diffraction pattern, based on a known crystal structure model, to the

experimental pattern. The refinement process adjusts various parameters, including lattice

parameters, atomic positions, and peak profile parameters, to achieve the best possible fit.

Visualization of the Stibnite Crystal Structure
To provide a clear visual representation of the atomic arrangement in stibnite, the following

diagram was generated using the Graphviz (DOT language). This diagram illustrates the

connectivity of the antimony and sulfur atoms within the (Sb₄S₆)n chains.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1171622?utm_src=pdf-body
https://www.benchchem.com/product/b1171622?utm_src=pdf-body
https://www.benchchem.com/product/b1171622?utm_src=pdf-body
https://www.benchchem.com/product/b1171622?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1171622?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stibnite (Sb2S3) Crystal Structure (Schematic 2D projection)
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Caption: Schematic of the (Sb₄S₆)n chain in stibnite.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering
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and industry.
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